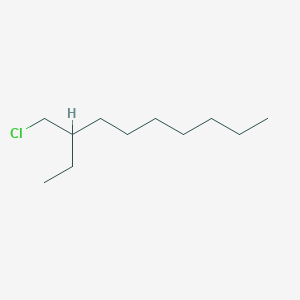
3-(Chloromethyl)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)decane is an organic compound with the molecular formula C11H23Cl It is a chlorinated derivative of decane, where a chlorine atom is attached to the third carbon of the decane chain
Vorbereitungsmethoden
3-(Chloromethyl)decane can be synthesized through several methods. One common approach involves the chloromethylation of decane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .
Analyse Chemischer Reaktionen
3-(Chloromethyl)decane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: This compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of decane by removing the chlorine atom.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions are alcohols, aldehydes, carboxylic acids, and decane .
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)decane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: In biological research, it can be used to study the effects of chlorinated hydrocarbons on living organisms.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)decane involves its reactivity due to the presence of the chloromethyl group. This group makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
3-(Chloromethyl)decane can be compared to other chlorinated alkanes, such as:
1-Chlorodecane: Similar in structure but with the chlorine atom at the first carbon.
2-Chlorodecane: Chlorine atom at the second carbon.
4-Chloromethylheptane: A shorter chain with the chloromethyl group at the fourth carbon.
The uniqueness of this compound lies in its specific reactivity due to the position of the chlorine atom, which influences its chemical behavior and applications .
Eigenschaften
Molekularformel |
C11H23Cl |
|---|---|
Molekulargewicht |
190.75 g/mol |
IUPAC-Name |
3-(chloromethyl)decane |
InChI |
InChI=1S/C11H23Cl/c1-3-5-6-7-8-9-11(4-2)10-12/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
WDYURHSZPBJHSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13636630.png)

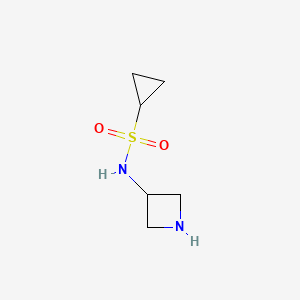

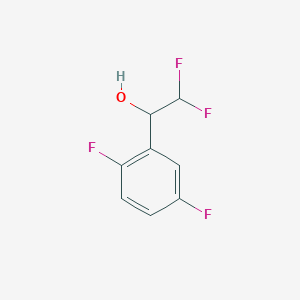
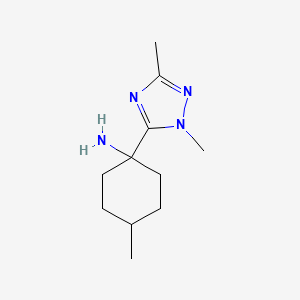


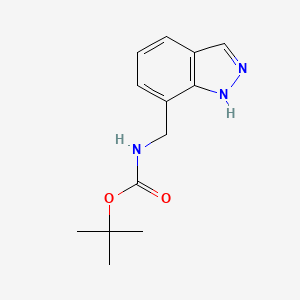
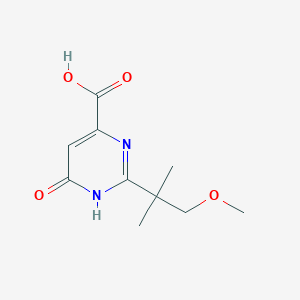
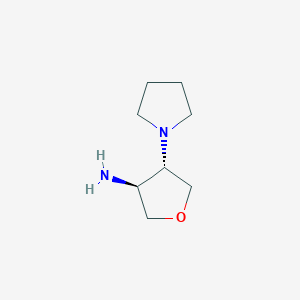
![3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)
